N–Caryl Bond Length Contraction Relative to N-Alkyl Sulfinamides
Single-crystal X-ray diffraction of racemic N-phenyl-tert-butanesulfinamide reveals an N–Caryl bond length of 1.4083 (12) Å [1]. This is considerably shorter than the N–Calkyl bonds observed in N-alkylalkanesulfinamides, which range from 1.470 to 1.530 Å [1]. The contraction of ~0.1 Å reflects enhanced conjugation between the nitrogen lone pair and the aromatic ring, altering the electron density at the sulfinamide nitrogen and the coordination properties of the sulfur center.
| Evidence Dimension | N–C bond length |
|---|---|
| Target Compound Data | 1.4083 (12) Å (N–Caryl) |
| Comparator Or Baseline | 1.470–1.530 Å (N–Calkyl in N-alkylalkanesulfinamides) |
| Quantified Difference | Contraction of 0.06–0.12 Å |
| Conditions | X-ray diffraction at 150 K; Mo Kα radiation; racemic crystal (space group P21/c) |
Why This Matters
A shorter, stronger N–C bond indicates greater electron delocalization, which directly impacts the compound's Lewis basicity, coordination geometry with metals, and the stereochemical outcome of reactions employing it as a chiral auxiliary or ligand.
- [1] Datta, M.; Buglass, A. J.; Elsegood, M. R. J. N-Phenyl-tert-butanesulfinamide. Acta Crystallogr. Sect. E 2009, 65 (8), o2034. DOI: 10.1107/S1600536809028633. View Source
